molecular formula C16H12N4OS2 B2617992 6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-69-7

6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2617992
CAS No.: 862975-69-7
M. Wt: 340.42
InChI Key: HNIYHGXKRCSFEA-UHFFFAOYSA-N
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Description

6-Methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a sophisticated chemical tool designed for neuroscience research, particularly in the study of ionotropic glutamate receptors. This compound is of significant interest due to its potential role as an antagonist of Transmembrane AMPA Receptor Regulatory Protein γ-8 (TARP γ-8) . TARP γ-8 is an auxiliary protein that modulates the activity and pharmacology of AMPA receptors, which are crucial for fast excitatory synaptic transmission in the brain. TARP γ-8 exhibits a regiospecific expression pattern, being highly enriched in the hippocampus, a brain region vital for learning and memory. Targeting this specific subtype offers a potential pathway to regulate AMPA receptor activity for research purposes while minimizing off-target effects . The molecular structure of this compound incorporates a benzothiazole scaffold, a moiety recognized in medicinal chemistry for its relevance in developing anticancer agents and its utility in targeting protein kinases and tubulin . The design, featuring a 2-aminothiazole core, is analogous to other small molecules investigated as allosteric inhibitors for various protein targets, highlighting the versatility of this chemical class in probing biological function . As a potent and selective TARP γ-8 antagonist, this compound enables researchers to investigate the pathophysiology of excitotoxic diseases, including epilepsy, and to explore novel therapeutic strategies. It serves as a critical research-grade compound for in vitro binding assays, target engagement studies, and fundamental neuropharmacology research. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

6-methoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-21-11-2-3-12-14(8-11)23-16(18-12)20-15-19-13(9-22-15)10-4-6-17-7-5-10/h2-9H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIYHGXKRCSFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326053
Record name 6-methoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779482
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

862975-69-7
Record name 6-methoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the thiazole structure enhances the antimicrobial efficacy of the compounds .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and other solid tumors. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity Evaluation

A study conducted on synthesized thiazole derivatives showed promising results against MCF7 cells using the Sulforhodamine B assay, indicating that certain derivatives had IC50 values in the low micromolar range . Molecular docking studies further elucidated the binding interactions with target proteins involved in cancer progression.

Neurological Applications

Emerging research suggests that compounds similar to 6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine may interact with neurotransmitter systems, potentially serving as neuroprotective agents. Their ability to modulate AMPA receptors could lead to advancements in treating neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic pathways include:

  • Formation of Thiazole Ring : Utilizing appropriate thioketones and amines.
  • Pyridine Substitution : Employing nucleophilic substitution reactions to introduce the pyridine moiety.
  • Methoxy Group Introduction : Achieved through methylation reactions.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

Substituent Influence on Benzothiazole Core
  • 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c): The 4-methoxyphenyl group at position 6 enhances electron density, contributing to significant nitric oxide (NO) scavenging activity (IC50 = 38.19 μg/mL) . In contrast, the target compound’s pyridinyl-thiazole substituent introduces a conjugated system that may improve π-π stacking interactions in enzyme binding.
  • N-(Pyridin-2-yl)thiazol-2-amine : Quantum chemical studies reveal dynamic tautomerism and divalent N(I) character, where the pyridine and thiazole compete for tautomeric hydrogen placement. This electronic flexibility could influence reactivity and binding in the target compound .
Pyridine-Thiazole Hybrids
  • 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives : These compounds exhibit potent CDK4/6 inhibition (e.g., compound 83, IC50 < 10 nM) due to the synergistic effects of pyridine and thiazole moieties. The target compound’s pyridin-4-yl-thiazole group may similarly target kinase active sites but with altered selectivity .

Physicochemical Properties

  • Solubility : The pyridin-4-yl-thiazole substituent in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., 4-methoxyphenyl in 3c) due to increased polarity .
  • Thermodynamic Stability : The conjugated pyridine-thiazole system may stabilize the molecule via intramolecular charge transfer, similar to triphenylamine-benzothiazole derivatives exhibiting temperature-dependent fluorescence switching .

Biological Activity

6-Methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a methoxy group, thiazole, and pyridine moieties. The synthesis typically involves multi-step organic reactions, starting from the preparation of the thiazole and pyridine derivatives, followed by coupling reactions to form the final product.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated efficacy against various bacterial strains, including resistant strains. The structure–activity relationship (SAR) analysis suggested that electron-donating groups enhance antimicrobial potency .

Antitumor Activity

Thiazole-containing compounds have shown promising results in anticancer studies. For instance, derivatives with similar structural motifs have been evaluated for their cytotoxic effects on cancer cell lines. The IC50 values for certain analogs were reported as low as 1.61 µg/mL, indicating strong antitumor potential. The presence of specific substituents on the thiazole ring was found to be crucial for enhancing cytotoxicity against various cancer types .

Neuroprotective Effects

There is emerging evidence that these compounds may exhibit neuroprotective properties. Some studies have explored their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. The mechanism often involves the inhibition of specific enzymes that contribute to neuronal damage .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as a modulator for receptors associated with neurotransmission and cell signaling.
  • Induction of Apoptosis : Some studies suggest that it may promote programmed cell death in cancer cells through pathways involving Bcl-2 family proteins .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy : A study compared the antimicrobial activity of various thiazole derivatives against standard antibiotics, revealing comparable or superior effectiveness against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity in Cancer Research : In vitro studies on human cancer cell lines demonstrated that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a potential alternative treatment avenue .
  • Neuroprotective Studies : Experimental models indicated that the compound could mitigate neurotoxicity induced by oxidative stress, providing a basis for further exploration in neurodegenerative disease therapies .

Data Tables

CompoundActivity TypeIC50 Value (µg/mL)Target Organism/Cell Line
This compoundAntimicrobial250Staphylococcus aureus
Similar Thiazole DerivativeAntitumor1.61A431 Cell Line
Similar Thiazole DerivativeNeuroprotectiveN/ANeuroblastoma Cells

Q & A

Q. What are the recommended synthetic routes for 6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine?

A common approach involves cyclocondensation of benzo[d]thiazol-2-amine derivatives with functionalized thiazole precursors. For example:

  • Step 1 : Prepare 6-methoxybenzo[d]thiazol-2-amine via bromine/glacial acetic acid-mediated cyclization of 4-methoxyaniline and sodium thiocyanate (see analogous methods in ).
  • Step 2 : React with 4-(pyridin-4-yl)thiazol-2-amine using a coupling agent (e.g., EDCI/HOBt) in DMF under inert conditions.
  • Step 3 : Purify via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexanes) and confirm structure by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity : Use HPLC with UV detection (e.g., Agilent Diode Array Detector) and a C18 column. A 3-minute gradient from 4% to 100% acetonitrile in water (0.05% TFA) achieves baseline separation. Purity >95% is typical for biologically active compounds .
  • Structural Confirmation :
    • 1H NMR^1 \text{H NMR}: Look for aromatic protons (δ 7.2–8.5 ppm), methoxy singlet (δ ~3.8 ppm), and pyridyl/thiazole protons (δ 8.0–8.5 ppm).
    • HRMS : Match exact mass to theoretical C16H13N5OS2\text{C}_{16}\text{H}_{13}\text{N}_5\text{OS}_2 (e.g., m/z 363.0521 [M+H]+^+) .

Q. What are the solubility and storage guidelines for this compound?

  • Solubility :
    • DMSO : ~12.5 mg/mL (in vitro).
    • In vivo formulations : Use 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline for ≥1.25 mg/mL solubility .
  • Storage :
    • Powder: Stable at -20°C for 2 years.
    • Solutions: Store at -80°C for 6 months; avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers address contradictory data in synthetic yields across studies?

Discrepancies in yields (e.g., 6% vs. 75% in similar reactions) often stem from:

  • Reagent Quality : Use freshly distilled amines or anhydrous solvents to avoid side reactions (e.g., hydrolysis of thiourea intermediates) .
  • Catalyst Optimization : Replace traditional Pd catalysts with Pd(OAc)2_2/XPhos for Suzuki-Miyaura couplings, improving yields from <20% to >60% .
  • Reaction Monitoring : Use TLC or LCMS to halt reactions at optimal conversion points .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in thiazole derivatives?

  • Core Modifications : Compare bioactivity of pyridyl vs. phenyl substituents at the thiazole 4-position. Pyridyl groups enhance solubility but may reduce logP (e.g., logP 4.8 for pyridyl vs. 5.2 for phenyl analogs) .
  • Methoxy Positioning : 6-Methoxy on benzo[d]thiazole improves metabolic stability compared to 5- or 7-substituted isomers, as shown in microsomal assays .

Q. How can reaction conditions be optimized for scale-up synthesis?

  • Microwave-Assisted Synthesis : Reduce reaction times from 24h to 1h (e.g., 150°C in DMF with Pd(PPh3_3)4_4) while maintaining yields >50% .
  • Workflow Efficiency : Use one-pot sequential coupling (e.g., Buchwald-Hartwig followed by Suzuki-Miyaura) to minimize intermediate purification .

Q. What methodologies are suitable for evaluating pharmacokinetic properties?

  • Plasma Stability : Incubate compound (1 µM) in mouse plasma at 37°C; monitor degradation via LCMS over 24h.
  • Caco-2 Permeability : Use a monolayer assay (apical-to-basolateral transport) with apparent permeability (PappP_{\text{app}}) >1 × 106^{-6} cm/s indicating good absorption .

Q. How can researchers resolve discrepancies in biological activity across cell lines?

  • Mechanistic Profiling : Perform kinase inhibition assays (e.g., Reaction Biology’s HotSpot platform) to identify off-target effects.
  • Metabolic Profiling : Use CYP450 inhibition assays (e.g., CYP3A4/2D6) to rule out compound metabolism as a confounder .

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